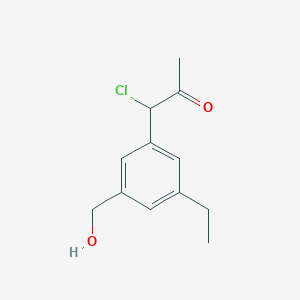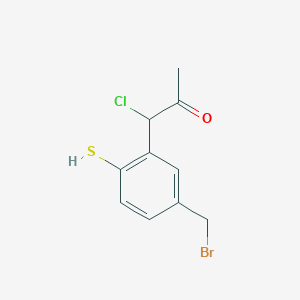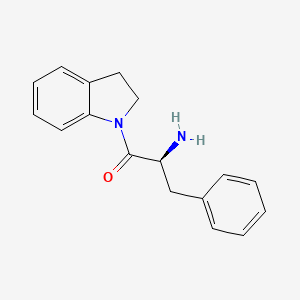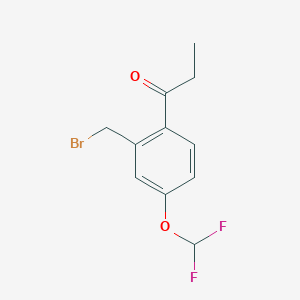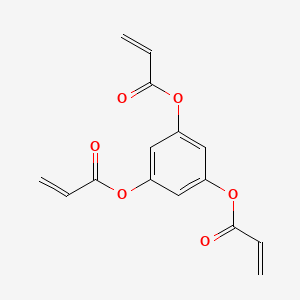
2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) is an organic compound with the molecular formula C15H12O6 and a molecular weight of 288.25 g/mol . This compound is known for its unique structure, which consists of a benzene ring esterified with three propenoic acid groups. It is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) typically involves the esterification of 1,3,5-benzenetriol with propenoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) involves its ability to undergo polymerization and form cross-linked networks. This property is utilized in the development of materials with specific mechanical and chemical properties. The molecular targets and pathways involved in its biological activity are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-phenyl-, pentyl ester: Known for its use in fragrances and flavorings.
2-Propenoic acid, 3-phenyl-, phenylmethyl ester: Used in the synthesis of various organic compounds.
2-Propenoic acid, 3-phenyl-, 1-methylethyl ester: Utilized in the production of resins and coatings.
Uniqueness
2-Propenoic acid, 1,3,5-benzenetriyl ester (9CI) is unique due to its tri-functional ester groups, which allow for the formation of highly cross-linked polymer networks. This property makes it particularly valuable in applications requiring materials with enhanced mechanical strength and chemical resistance .
Properties
Molecular Formula |
C15H12O6 |
|---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
[3,5-di(prop-2-enoyloxy)phenyl] prop-2-enoate |
InChI |
InChI=1S/C15H12O6/c1-4-13(16)19-10-7-11(20-14(17)5-2)9-12(8-10)21-15(18)6-3/h4-9H,1-3H2 |
InChI Key |
ATJPMEDFLOEOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC(=CC(=C1)OC(=O)C=C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


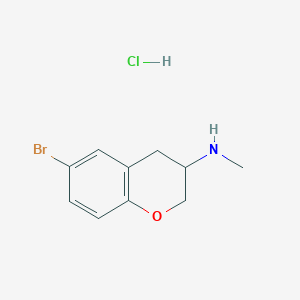
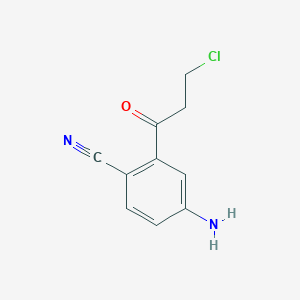
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)


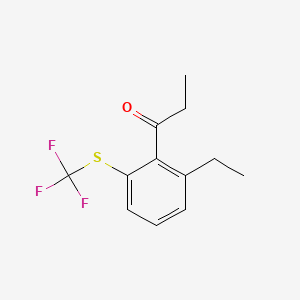

![2-[(2-Bromoacetyl)amino]-2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B14052377.png)
